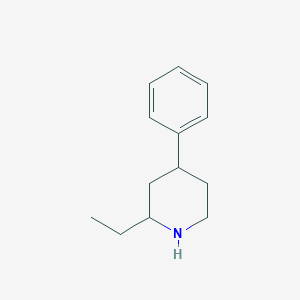
2-Ethyl-4-phenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 2-Ethyl-4-phenylpiperidine can be achieved through several routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can be converted into piperidines by reduction . Industrial production methods often involve large-scale processes using less toxic nitrogen mustards with benzyl, arylsulfonyl, or carbalkoxy substituents .
Análisis De Reacciones Químicas
2-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The formation of piperidine derivatives through cyclization reactions is also common.
Aplicaciones Científicas De Investigación
2-Ethyl-4-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-phenylpiperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives can act as central nervous system (CNS) μ-opioid receptor agonists, leading to the inhibition of ascending pain pathways and altering pain perception . Additionally, they may interact with sodium channels, contributing to their local anesthetic properties .
Comparación Con Compuestos Similares
2-Ethyl-4-phenylpiperidine can be compared with other similar compounds such as:
Pethidine (Meperidine): Known for its analgesic properties, pethidine is used for pain relief and has a similar piperidine structure.
N-Phenyl-4-piperidinamine: This compound is a precursor in the synthesis of various piperidine derivatives.
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propiedades
Número CAS |
1161787-88-7 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-ethyl-4-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-2-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Clave InChI |
WOZCGRWFIPXXGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















